molecular formula C15H11F3O B1360567 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-67-4

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1360567
CAS No.: 898767-67-4
M. Wt: 264.24 g/mol
InChI Key: BQTPRXYXSYDSSN-UHFFFAOYSA-N
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Scientific Research Applications

2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 3-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-3-(4-fluorophenyl)propiophenone
  • 2’,4’-Difluoro-3-(2-fluorophenyl)propiophenone
  • 2’,4’-Difluoro-3-(3-chlorophenyl)propiophenone

Uniqueness

2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is unique due to the specific positioning of its fluorine atoms, which significantly influences its chemical reactivity and physical properties. This distinct arrangement makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPRXYXSYDSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644552
Record name 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-67-4
Record name 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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